![molecular formula C9H14N4O2S B2859433 2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide CAS No. 946351-32-2](/img/structure/B2859433.png)

2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

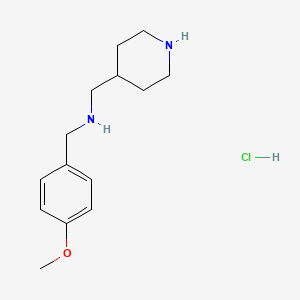

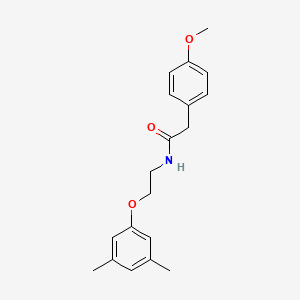

“N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide” is a derivative of a series of compounds synthesized from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . These compounds have shown promising in vitro anticoronavirus and antitumoral activity .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 3-benzylthiotriazole-4-amines with aromatic aldehydes, leading to the formation of 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . A dihydrothiadiazine ring opening along the N-N bond occurs by the action of strong bases .Molecular Structure Analysis

The molecular structure of these compounds involves a five-membered triazole ring fused with a six-membered thiadiazine ring . There are four isomeric structural variants of triazolothiadiazine, namely 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .Scientific Research Applications

Synthesis and Chemical Properties

- N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide is involved in the synthesis of various heterocycles, such as in the reaction with phenylisothiocyanate and ethyl chloroformate to yield different triazolopyridazines and related compounds (Deeb, Hassaneen, & Kotb, 2005).

- It also serves as a core structure for creating new effective anticancer agents, as demonstrated by its involvement in the preparation of triazolo[4,3-a]pyrimidines with antitumor activity (Yanchenko, Fedchenkova, & Demchenko, 2020).

Antimicrobial and Antifungal Properties

- Derivatives of N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide have been found to exhibit significant antimicrobial and antifungal activities. Compounds synthesized using this structure showed potent activity against various bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Srinivas, 2016).

Anticonvulsant and Analgesic Properties

- This compound also plays a role in the synthesis of molecules with anticonvulsant and analgesic properties. For instance, certain derivatives were evaluated for their anticonvulsant activity, with some showing promising results compared to reference drugs (Zhang et al., 2010).

Anti-Inflammatory and Antioxidant Properties

- Research has also explored its use in synthesizing compounds with anti-inflammatory and antioxidant capabilities. Some synthesized derivatives exhibited significant anti-inflammatory and analgesic potentials in experimental models (Amir, Kumar, & Javed, 2007).

Wound Healing Applications

- In the field of dermatology, derivatives of this compound have shown potential in enhancing the healing of skin wounds. Studies indicate a stimulatory action on skin fibroblast proliferation, thereby increasing the regenerative potential of damaged tissue (Vysokova et al., 2019).

Properties

IUPAC Name |

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c1-2-15-6-7(14)10-8-11-12-9-13(8)4-3-5-16-9/h2-6H2,1H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRORYUXNHUSBAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=NN=C2N1CCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2859354.png)

methanamine](/img/structure/B2859356.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[methyl(pyrimidin-2-yl)amino]acetate](/img/structure/B2859361.png)

![1-[3-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859368.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)